Beauvericin

Übersicht

Beschreibung

Beauvericin is a depsipeptide with antibiotic and insecticidal effects belonging to the enniatin family . It was isolated from the fungus Beauveria bassiana, but is also produced by several other fungi, including several Fusarium species . It may therefore occur in grain (such as corn, wheat, and barley) contaminated with these fungi .

Synthesis Analysis

This compound biosynthesis is rapidly catalyzed by this compound synthetase through a nonribosomal, thiol-templated mechanism . The synthesis of this compound involves linking N-Methyl-L-phenylalanine, (2R)-hydroxylvaleric acid, and (2R,3S)- or (2R,3R)-2-hydroxy-2-methylpentanoic acid and cyclizing them to form the target natural products .Molecular Structure Analysis

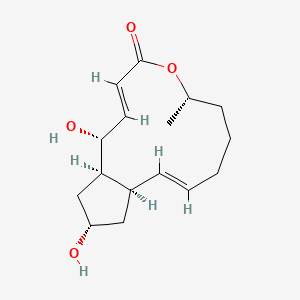

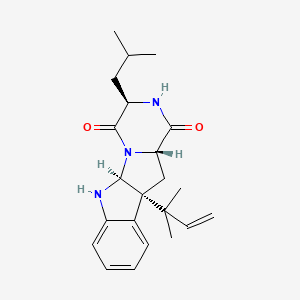

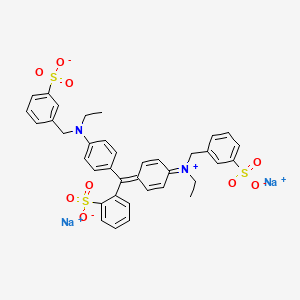

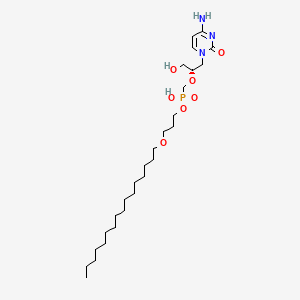

This compound is a cyclic hexadepsipeptide with alternating N-methyl-phenylalanyl and D-hydroxy-iso-valeryl residues . Its molecular formula is C45H57N3O9 and it has a molecular weight of 783.9 g/mol .Chemical Reactions Analysis

This compound has been found to block multidrug efflux and inhibit the global regulator TORC1 kinase, thereby activating the protein kinase CK2 and inhibiting the molecular chaperone Hsp90 .Physical And Chemical Properties Analysis

This compound has a molecular formula of C45H57N3O9 and a molecular weight of 783.9 g/mol . It is a solid compound .Wissenschaftliche Forschungsanwendungen

Entwicklung von Pestiziden

Beauvericin (BEA) wurde ursprünglich wegen seiner pestiziden Eigenschaften untersucht, da es von dem entomopathogenen Pilz Beauveria bassiana produziert wird. Es hat sich gezeigt, dass es die Fitness von Schädlingen wie Schizaphis graminum reduziert, indem es die Anzahl der abortierten Embryonen erhöht, die von behandelten Weibchen produziert werden .

Antimicrobialer Wirkstoff

BEA besitzt antimikrobielle Eigenschaften, was es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Wirkstoffe macht. Seine Bioaktivität gegen verschiedene mikrobielle Krankheitserreger unterstreicht sein Potenzial in diesem Bereich .

Antiviren-Anwendungen

Die Forschung hat BEA als einen wirksamen Inhibitor der HIV-1-Integrase identifiziert, was auf seine Verwendung als antiviraler Wirkstoff, insbesondere bei der Behandlung von HIV, hindeutet .

Zytotoxizität für die Krebstherapie

Die zytotoxische Natur von BEA macht es zu einem Molekül von Interesse in der Krebstherapie. Seine Fähigkeit, die Apoptose von Zellen durch Erhöhung des oxidativen Stresses zu induzieren, wird für therapeutische Anwendungen untersucht .

Lebensmittelsicherheit

Als Mykotoxin ist das Vorkommen von BEA in Lebensmitteln und Futtermitteln besorgniserregend. Das Verständnis seiner Biosynthese und seines Metabolismus ist entscheidend für die Entwicklung von Strategien zur Eindämmung seiner Kontamination in der Lebensmittelversorgungskette .

Pharmakokinetik und Medikamentenentwicklung

Studien zu den in-vitro-Verteilungs- und Stoffwechselmerkmalen sowie zum in-vivo-pharmakokinetischen Profil von BEA sind unerlässlich für seine Entwicklung zu einem humanisierten Medikament. Diese Forschung ebnet den Weg für potenzielle Anwendungen von BEA in der Pharmakologie .

Wirkmechanismus

Beauvericin, also known as “26S048LS2R”, is a cyclic hexadepsipeptide mycotoxin produced by various toxigenic fungi . It has been attributed with multiple biological activities such as insecticidal, antimicrobial, antiviral, and cytotoxic activities .

Target of Action

This compound’s primary targets are different between bacteria and fungi and could include targets such as the ribosome or the cell nucleus . It also targets the human immunodeficiency virus type-1 integrase .

Mode of Action

This compound’s mode of action is related to its ionophoric activity, which increases ion permeability in biological membranes . This allows this compound to transport alkaline earth metal and alkali metal ions across cell membranes . As a result, this compound causes cytotoxicity in several cell lines and is capable of producing oxidative stress at the molecular level .

Biochemical Pathways

This compound activates apoptosis via the internal mitochondrial pathway and influences several cellular signaling pathways and regulators including MAPK, NF-κB, and p53 . It also increases intracellular Ca2+ levels, inducing cell death through oxidative stress and apoptosis .

Pharmacokinetics

This compound’s pharmacokinetics have been studied in rats. It was found to be metabolically stable in the liver microsomes and hepatocytes of humans and rats . The protein binding fraction values of this compound were >90% and the half-life (T1/2) values of this compound were approximately 5 hours in the plasma of the five species . The absolute bioavailability was calculated to be 29.5% .

Result of Action

This compound’s action results in cytotoxicity in several cell lines and is capable of producing oxidative stress at the molecular level . It can increase the intracellular Ca2+ levels and induce the cancer cell death through oxidative stress and apoptosis . It also exhibits effective antibacterial activities against both pathogenic Gram-positive and Gram-negative bacteria .

Action Environment

The action of this compound can be influenced by environmental factors. For example, this compound is a natural contaminant in many bowls of cereal and cereal-based products . The contamination of this compound is a serious problem in Southern Europe . Therefore, the environment in which this compound is present can influence its action, efficacy, and stability.

Zukünftige Richtungen

Beauvericin has been studied as a potential antineoplastic agent . It has a wide range of biological activities and is being considered a potential candidate for medicinal and pesticide research . Dual targeting of multidrug efflux and TOR signaling provides a powerful, broadly effective therapeutic strategy for treating fungal infectious disease that evades resistance .

Eigenschaften

IUPAC Name |

(3S,6R,9S,12R,15S,18R)-3,9,15-tribenzyl-4,10,16-trimethyl-6,12,18-tri(propan-2-yl)-1,7,13-trioxa-4,10,16-triazacyclooctadecane-2,5,8,11,14,17-hexone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H57N3O9/c1-28(2)37-40(49)46(7)35(26-32-21-15-11-16-22-32)44(53)56-39(30(5)6)42(51)48(9)36(27-33-23-17-12-18-24-33)45(54)57-38(29(3)4)41(50)47(8)34(43(52)55-37)25-31-19-13-10-14-20-31/h10-24,28-30,34-39H,25-27H2,1-9H3/t34-,35-,36-,37+,38+,39+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYSCAQFHASJXRS-FFCOJMSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N([C@H](C(=O)O1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C)C(C)C)CC4=CC=CC=C4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H57N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00891834 | |

| Record name | Beauvericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26048-05-5 | |

| Record name | Beauvericin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026048055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beauvericin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00891834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BEAUVERICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26S048LS2R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does Beauvericin exert its cytotoxic effects?

A1: this compound exhibits its cytotoxicity primarily through its ionophoric properties. [] It forms cation-selective channels in cell membranes, disrupting ionic homeostasis. [] This disruption leads to several downstream effects, including:

- Increased intracellular Ca2+ concentration ([Ca2+]i): this compound induces an influx of extracellular Ca2+ into cells. [] This [Ca2+]i overload can trigger cell death pathways. [, ]

- Activation of Ca2+-activated Cl− currents (ICl,Ca): The influx of extracellular Ca2+ by this compound activates ICl,Ca, further contributing to cell death. []

- Mitochondrial dysfunction: this compound acts as an atypical mitochondrial uncoupler, depolarizing mitochondria and disrupting cellular metabolism. []

- Apoptosis induction: this compound induces apoptosis in several cell types. [, , ] Studies suggest this occurs through a Ca2+-dependent pathway involving cysteine protease P-32 (CPP-32). []

- Inhibition of cell proliferation: this compound can inhibit cell proliferation by causing cell cycle arrest in the sub-G0/G1 phase. []

Q2: What is the molecular structure of this compound?

A2: this compound is a cyclic hexadepsipeptide. [, , ] Its structure consists of alternating D-hydroxyisovaleric acid and N-methyl-L-phenylalanine units. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C45H57N3O9, and its molecular weight is 783.94 g/mol.

Q4: Is there spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques, including Mass Spectrometry (MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR), have been used to characterize this compound and its analogs. [, , ]

Q5: How do structural modifications of this compound affect its activity?

A5: Research using precursor-directed biosynthesis has generated this compound analogs with modified structures. [] These studies show that:

- Replacing D-2-hydroxyisovalerate with 2-hydroxybutyrate: Reduces both cytotoxicity and cell migration inhibitory activity, indicating the importance of branched side chains for these activities. []

- Replacing N-methyl-L-phenylalanine with N-methyl-L-3-fluorophenylalanine: Increases cytotoxicity without affecting anti-haptotactic activity, suggesting different structural requirements for these activities. []

Q6: Are there any studies on the stability of this compound under various conditions?

A6: While specific stability studies under various conditions are not detailed in the provided research, one study explored the persistence of this compound nano-gel formulations, finding a decrease in insecticidal effectiveness over time. []

Q7: What is known about the pharmacokinetics of this compound?

A7: A pharmacokinetic study in rats showed that this compound is absorbed after oral administration. [] Co-administration with Ketoconazole altered its pharmacokinetic profile, suggesting a potential pharmacodynamic interaction. []

Q8: What in vitro models have been used to study this compound?

A8: Various cell lines have been used to investigate this compound's effects, including:

- Cancer cell lines: Retinoblastoma cells, [] prostate cancer cells (PC-3M), [] and others.

- Non-malignant cells: Chinese hamster ovary cells (CHO-K1), [] human fibroblast skin cells, [] and Xenopus oocytes. []

- Insect cell lines: SF-9 cells (from Spodoptera frugiperda). []

Q9: What are the main findings from in vitro studies?

A9: In vitro studies show that this compound:

- Reduces cell viability in a dose- and time-dependent manner. [, , , ]

- Induces apoptosis through specific pathways. [, , ]

- Inhibits cell proliferation and alters cell cycle progression. []

- Modulates ion channels and disrupts intracellular ion concentrations. [, ]

Q10: What in vivo models have been used to study this compound?

A10: In vivo studies have been conducted in:

- Mice: To evaluate anticancer activity in both allo- and xenograft models. []

- Insect larvae: To assess insecticidal activity, such as in Galleria mellonella larvae. [, ]

Q11: What are the main findings from in vivo studies?

A11: In vivo studies demonstrate that this compound:

- Exhibits anticancer activity by reducing tumor growth in mice. []

- Shows insecticidal activity against various insect species. [, , , ]

Q12: Are there known mechanisms of resistance to this compound?

A12: Yes, research suggests resistance to this compound can occur through:

- Multidrug efflux pumps: Overexpression of efflux pumps, such as Yor1 in Candida albicans, can confer resistance. [, ] Mutations in transcription factors regulating these pumps, like Tac1 and Zcf29, also contribute to resistance. []

- Degradation: Some fungal species, such as Paraconiothyrium variabile, can degrade this compound, potentially contributing to their resistance and ability to antagonize this compound-producing fungi. []

Q13: Is there cross-resistance with other compounds?

A13: One study found that a this compound-resistant strain of Tetranychus urticae did not exhibit cross-resistance to the acaricides cyflumetofen and bifenazate. [] This suggests different modes of action and resistance mechanisms for these compounds.

Q14: What are the known toxic effects of this compound?

A14: this compound has been shown to induce:

- Cytotoxicity: It can damage various cell types, including mammalian and insect cells. [, , , ]

- Genotoxicity: this compound can induce DNA fragmentation, chromosomal aberrations, and micronucleus formation. []

- Disruption of ionic homeostasis: It disrupts the balance of ions within cells, leading to metabolic dysfunction and cell death. []

Q15: What analytical methods are used to detect and quantify this compound?

A15: Common techniques include:

- High-performance liquid chromatography (HPLC): Often coupled with UV detection or mass spectrometry (MS) for separation and quantification. [, , , ]

- Ultra-performance liquid chromatography (UPLC): Offers higher sensitivity and resolution for analysis. [, ]

- Mass Spectrometry (MS) and tandem mass spectrometry (MS/MS): Provide structural information and enable the identification of this compound and its analogs in complex mixtures. [, , ]

Q16: What is the environmental fate of this compound?

A16: While specific degradation pathways are not detailed in the provided research, one study demonstrated that the fungus Paraconiothyrium variabile can degrade this compound. [] This finding suggests that microbial degradation could play a role in the environmental fate of this compound.

Q17: Does this compound interact with drug transporters?

A17: Yes, studies have shown that this compound is a substrate for the efflux pump Yor1 in Candida albicans. [] Overexpression of Yor1 is one mechanism of resistance to this compound. [, ]

Q18: Does this compound affect drug-metabolizing enzymes?

A18: Research indicates that this compound inhibits cytochrome P450 (CYP) enzymes, particularly CYP3A4/5 and CYP2C19 in human liver microsomes and CYP3A1/2 in rat liver microsomes. [] These interactions could potentially lead to drug-drug interactions.

Q19: What is the biocompatibility of this compound?

A19: this compound exhibits cytotoxicity towards various cell types, indicating limited biocompatibility. [, , , ]

Q20: Is this compound biodegradable?

A20: While specific degradation pathways are not detailed, the ability of Paraconiothyrium variabile to degrade this compound suggests potential for biodegradation. []

Q21: What is the historical context of this compound research?

A21: this compound was initially identified as a metabolite of the entomopathogenic fungus Beauveria bassiana. [, ] Early research focused on its insecticidal properties. [, ] Later, its production by Fusarium species and its presence in food and feed raised concerns about its potential health risks to humans and animals. [, , ]

Q22: What are the cross-disciplinary applications of this compound research?

A22: this compound research spans multiple disciplines, including:

- Mycology: Studying the fungi that produce this compound and the factors influencing its biosynthesis. [, , , ]

- Toxicology: Investigating the toxic effects of this compound on various organisms and elucidating its mechanisms of action. [, , , , ]

- Pharmacology: Exploring its potential as a therapeutic agent, particularly its anticancer and antifungal activities. [, , ]

- Agricultural Sciences: Evaluating its use as a biopesticide and understanding its impact on food safety. [, , , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.